molecular formula C17H20F3N3OS B10923163 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10923163
M. Wt: 371.4 g/mol
InChI Key: GDAHSIODWMFBSG-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a thiophene ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by their coupling. Common reagents used in these reactions include cyclopropylamine, trifluoromethyl ketone, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • N-cyclopropyl-3-fluoro-5-(trifluoromethyl)benzamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

What sets N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H20F3N3OS

Molecular Weight

371.4 g/mol

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C17H20F3N3OS/c1-10-8-14(25-11(10)2)16(24)21-6-3-7-23-13(12-4-5-12)9-15(22-23)17(18,19)20/h8-9,12H,3-7H2,1-2H3,(H,21,24)

InChI Key

GDAHSIODWMFBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)C

Origin of Product

United States

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